molecular formula C12H10N4 B021917 1,9-Diaminophenazine CAS No. 102877-14-5

1,9-Diaminophenazine

Cat. No. B021917
M. Wt: 210.23 g/mol
InChI Key: QWENODQIHKWVQV-UHFFFAOYSA-N
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Description

1,9-Diaminophenazine (also known as phenazine-1,9-diamine) is a chemical compound with the molecular formula C12H10N4 . It has a molecular weight of 210.23 g/mol . The compound is characterized by the presence of 18 non-H bond(s), 16 multiple bond(s), 16 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), and 2 primary amine(s) (aromatic) .


Molecular Structure Analysis

The molecular structure of 1,9-Diaminophenazine consists of 26 atoms, including 10 Hydrogen atoms, 12 Carbon atoms, and 4 Nitrogen atoms . The compound has a complex structure with multiple bonds and aromatic rings .


Chemical Reactions Analysis

1,9-Diaminophenazine can undergo various chemical reactions. For instance, o-Phenylenediamine (OPD) can be readily oxidized by several types of oxidants to generate fluorescent 2,3-diaminophenazine .


Physical And Chemical Properties Analysis

1,9-Diaminophenazine has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4. It has a Rotatable Bond Count of 0. The compound has a Topological Polar Surface Area of 77.8 Ų. It has a Heavy Atom Count of 16 and a Formal Charge of 0 .

Scientific Research Applications

  • A study by Abdolmaleki et al. (2014) synthesized a new salophen based on diaminophenazine moiety, indicating its potential as a pain reliever in pharmaceuticals and food additives (Abdolmaleki, Tavakol, Molavian, & Firouz, 2014).

  • Mahran et al. (2015) reported that novel polynuclear heterocyclic compounds derived from 2,3-diaminophenazine exhibited antiproliferative activity against lung carcinoma and colorectal cancer cell lines, comparable to the standard drug Cisplatin (Mahran, Ragab, Hashem, Ali, & Nada, 2015).

  • Niu et al. (2004) studied the interaction between DNA and the product of enzyme-catalyzed reaction of OPD-H2O2-HRP, which produces 2,3-diaminophenazine. They found that it interacts with DNA through intercalation (Niu, Zhang, Ma, & Jiao, 2004).

  • Fisher and Doub (1959) discovered that dihydro-s-triazine, related to diaminophenazine, shows marked activity against certain pathogenic bacteria and is synergistic with sulfamethoxypyridazine in treating infections caused by Streptococcus pyogenes, Diplococcus pneumoniae, and Streptococcus (Fisher & Doub, 1959).

  • Kishioka (2013) explored the redox properties of 2,3-diaminophenazine in acidic aqueous and acetonitrile solutions. The electropolymerized product of 2,3-diaminophenazine demonstrated well-defined adsorption species properties in acidic aqueous solution (Kishioka, 2013).

  • Kui (2005) conducted cyclic voltammetry studies on the product of H_2O_2 oxidizing o-phenylenediamine catalyzed by horseradish peroxidase, which produces 2,3-diaminophenazine. This study adds to the understanding of the chemical properties of diaminophenazine derivatives (Kui, 2005).

properties

IUPAC Name

phenazine-1,9-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-7-3-1-5-9-11(7)16-12-8(14)4-2-6-10(12)15-9/h1-6H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWENODQIHKWVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C3C=CC=C(C3=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145555
Record name 1,9-Diaminophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Diaminophenazine

CAS RN

102877-14-5
Record name 1,9-Diaminophenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102877145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,9-Diaminophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,9-Diaminophenazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77DJ826RS9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
H Otomasu - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
The nitration product of phenazine, which was previously described as 1, 3-dinitrophenazine, was proved to be a mixture of 1, 6-and 1, 9-dinitrophenazines. These structures were …
Number of citations: 7 www.jstage.jst.go.jp
乙益寛隆 - Chemical and Pharmaceutical Bulletin, 1958 - jlc.jst.go.jp
The nitration product of phenazine, which was previously described as 1, 3-dinitrophenazine, was proved to be a mixture of 1, 6-and 1, 9-dinitrophenazines. These structures were …
Number of citations: 2 jlc.jst.go.jp
P Huszthy, E Samu, B Vermes, G Mezey-Vándor… - Tetrahedron, 1999 - Elsevier
Novel acridino- and phenazino-18-crown-6 ligands 5 and 6 were prepared from acridine-4,5-diol (9) and phenazine-1,9-diol (10) with tetraethylene glycol di-p-tosylate (11) using …
Number of citations: 63 www.sciencedirect.com
GG Cash, B Anderson, K Mayo, S Bogaczyk… - … /Genetic Toxicology and …, 2005 - Elsevier
A quantitative structure–activity relationship (QSAR) model relating electrotopological state (E-state) indices and mutagenic potency was previously described by Cash [Mutat. Res. 491 (…
Number of citations: 41 www.sciencedirect.com
XL Zhang, ZX Zhou, XL Fan, HD Li - Advanced Materials Research, 2013 - Trans Tech Publ
Quantitative structuretoxicity relationship (QSTR) studies play an important role in toxicity predicting, and is widely used in the study of modern compounds. Anilines represent one of the …
Number of citations: 2 www.scientific.net
I Valkova, M Vračko, SC Basak - Analytica chimica acta, 2004 - Elsevier
Counter propagation artificial neural network was applied for modeling the mutagenicity of 95 aromatic and heteroaromatic amines collected from the literature. Molecules were …
Number of citations: 38 www.sciencedirect.com
U Maran, M Karelson… - Quantitative Structure …, 1999 - Wiley Online Library
A quantitative structure‐activity relationship withR 2 =0.8344(R=0.9135)has been derived from a set of 95 heteroaromatic and aromatic amines to correlate and predict their mutagenic …
Number of citations: 88 onlinelibrary.wiley.com
NPN Wellala, A Hollas, K Duanmu… - Journal of Materials …, 2021 - pubs.rsc.org
Aqueous organic redox flow batteries are a promising technology for large-scale energy storage. The stability of the redox active organic molecules is increasingly being recognized as …
Number of citations: 19 pubs.rsc.org
M Vracko, D Mills, SC Basak - Environmental Toxicology and …, 2004 - Elsevier
The set of 95 aromatic amines and their mutagenic potency was treated with counter propagation neural network, which enables analysis of self-organising maps (SOMs) and also the …
Number of citations: 37 www.sciencedirect.com
R Benigni, L Passerini, G Gallo, F Giorgi… - Environmental and …, 1998 - Wiley Online Library
In a previous article, we demonstrated that the structure–activity relationship model for the mutagenic potency of aromatic amines is different from that for discriminating between …
Number of citations: 47 onlinelibrary.wiley.com

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